2,4-Dichloro-6-fluorobenzenemethanamine
Description
Properties
Molecular Formula |
C7H6Cl2FN |
|---|---|
Molecular Weight |
194.03 g/mol |
IUPAC Name |
(2,4-dichloro-6-fluorophenyl)methanamine |
InChI |
InChI=1S/C7H6Cl2FN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2 |
InChI Key |
QPZDTJTYUUNPBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CN)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-fluorobenzenemethanamine typically involves the reaction of 2,4-dichloro-6-fluorobenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-fluorobenzenemethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or hydrocarbons.
Substitution: Formation of substituted phenylmethanamines with different functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
2,4-Dichloro-6-fluorobenzenemethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-fluorobenzenemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Compounds for Comparison
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: Chlorine and fluorine substituents (e.g., in 150517-75-2) decrease electron density on the aromatic ring, reducing the amine’s basicity (pKa ~8–9) compared to methoxy-substituted analogues (e.g., 123652-95-9, pKa ~9–10) .
Solubility and Salt Forms :
Stereochemical Considerations :
- Chiral centers in 1149383-12-9 and 870849-66-4 highlight the role of stereochemistry in biological activity, such as receptor binding specificity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-Dichloro-6-fluorobenzenemethanamine, and what factors influence the choice of starting materials?
- Methodological Answer : The synthesis typically involves halogenation and amination steps. Starting materials like fluorobenzene derivatives can undergo sequential electrophilic substitution using chlorinating agents (e.g., Cl₂/FeCl₃) and fluorinating agents (e.g., HF/pyridine). The choice of starting materials depends on the availability of precursor compounds and the regioselectivity of halogenation. For example, highlights substitution reactions with chlorine and fluorine atoms under controlled conditions, while emphasizes the role of bases (e.g., triethylamine) and solvents (e.g., dichloromethane) in optimizing yields .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming substitution patterns and purity. High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) validate molecular weight and functional groups. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection can assess purity. provides reference data for similar fluorinated benzenemethanamines, such as boiling points and solubility, which aid in method optimization .
Q. What are the key considerations for purification post-synthesis?
- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and hexane/ethyl acetate gradients are common. notes that physical properties like melting points (e.g., 249–254°C for structurally similar compounds) guide solvent selection . Distillation under reduced pressure may be required for volatile impurities.
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when analyzing substitution patterns in derivatives?
- Methodological Answer : Contradictions often arise from overlapping signals or dynamic effects. Use 2D NMR techniques (e.g., COSY, NOESY, HSQC) to resolve ambiguities. Computational tools like density functional theory (DFT) can predict chemical shifts for comparison. underscores the importance of referencing standardized databases (e.g., NIST) for validation . If crystallinity is achieved, X-ray diffraction (via SHELX software, ) provides definitive structural confirmation .
Q. What strategies optimize the regioselectivity of nucleophilic substitution reactions in this compound?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Activating groups (e.g., -NH₂) direct substitutions to para/meta positions. Use directing agents like Lewis acids (e.g., AlCl₃) or temperature control. and suggest coupling reactions with Pd catalysts or microwave-assisted synthesis to enhance selectivity . Kinetic vs. thermodynamic control should be evaluated via time-resolved reaction monitoring.
Q. How can researchers validate crystal structures of derivatives using SHELX software, and what are common pitfalls?
- Methodological Answer : SHELXTL/SHELXL ( ) refines crystal structures by iterative least-squares minimization. Key steps include:
- Inputting HKL-5 format data from diffraction experiments.
- Using
AFIXcommands to constrain hydrogen atoms. - Checking R-factor convergence (<5% for high-quality data).
Q. What experimental designs are recommended for evaluating the compound’s biological activity, such as enzyme inhibition?
- Methodological Answer : Use in vitro assays (e.g., fluorescence-based enzymatic assays) with positive controls (e.g., known inhibitors). Dose-response curves (IC₅₀) and molecular docking studies (AutoDock Vina) correlate activity with structural features. and suggest derivatizing the amine group to enhance binding affinity to biological targets . Include cytotoxicity assays (MTT/PI staining) to rule off-target effects.
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies under varying pH (2–12) and temperatures (25–60°C). Monitor degradation via HPLC and LC-MS. notes that acidic conditions may protonate the amine group, reducing reactivity, while alkaline conditions could hydrolyze chloro/fluoro substituents . Buffer systems (e.g., phosphate, acetate) stabilize the compound during bioassays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
